N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring and a naphthalene moiety
Preparation Methods
The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthalene derivative: Starting with naphthalene, a series of reactions introduce the hydroxy and propyl groups.
Coupling with pyrazine-2-carboxylic acid: The naphthalene derivative is then coupled with pyrazine-2-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide undergoes various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it inhibits enzymes essential for the survival of Mycobacterium tuberculosis. The pyrazine ring plays a crucial role in binding to the active site of these enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar compounds include other pyrazine derivatives and naphthalene-based molecules:
Pyrazinamide: Another pyrazine derivative used as a first-line anti-tubercular drug.
Naphthalene-1-carboxamide: Shares the naphthalene moiety but lacks the pyrazine ring, leading to different chemical properties and applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-17(8-9-21-18(23)16-12-19-10-11-20-16)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,10-12,17,22H,8-9H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVELCSUUJUFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=NC=CN=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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